1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine

Melting point Crystallinity Purification

SAR teams frequently encounter supply discontinuations for pyrrolidine-based sulfonamide building blocks, forcing substitution with piperidine analogs that unpredictably alter solubility, target residence time, and metabolic stability. This compound resolves that bottleneck: a ≥95% pure N-sulfonyl pyrrolidine scaffold with measured logP 2.23 and TPSA 80.5 Ų, positioned optimally for passive membrane permeability in intracellular target campaigns. • Optimal physicochemical window: logP 2.23, TPSA 80.5-91.6 Ų, straddling the 90 Ų threshold for cytosolic access. • Supply-chain redundancy: actively stocked by 4+ independent suppliers under MDL MFCD01269339, ensuring multi-year study continuity. • Crystalline solid (mp 97-99°C) for straightforward dissolution and recrystallization at standard assay concentrations.

Molecular Formula C10H11ClN2O4S
Molecular Weight 290.72
CAS No. 40833-75-8
Cat. No. B2422222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine
CAS40833-75-8
Molecular FormulaC10H11ClN2O4S
Molecular Weight290.72
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H11ClN2O4S/c11-9-4-3-8(7-10(9)13(14)15)18(16,17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
InChIKeyBYKGYPUOJVMANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine: Key Properties & Sourcing


1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine is an N-sulfonyl heterocyclic sulfonamide building block composed of a pyrrolidine ring attached to a 4-chloro-3-nitrophenylsulfonyl warhead. With the molecular formula C10H11ClN2O4S and a molecular weight of 290.72 g/mol, it is primarily employed as a synthetic intermediate in medicinal chemistry and chemical biology . The compound is registered in the ChEMBL database (CHEMBL298775) with a maximum development phase of preclinical, confirming its relevance in early-stage drug discovery programs [1]. Multiple commercial suppliers list the compound at ≥95% purity under the MDL identifier MFCD01269339, facilitating straightforward procurement for research use [2].

Synthetic intermediate for medicinal chemistry SAR campaigns
Preclinical research phase annotation (ChEMBL)
Multi-supplier availability at ≥95% purity for reliable procurement

Pyrrolidine Sulfonamide: Why Analogs Are Not Interchangeable


Compounds sharing the 4-chloro-3-nitrobenzenesulfonyl pharmacophore but differing in the appended heterocyclic amine (pyrrolidine, piperidine, morpholine, azepane) may appear to be trivial structural congeners suitable for generic substitution. However, ring size directly governs critical drug-like properties: the pyrrolidine analog's measured logP of 2.23, AlogP of 2.03, and topological polar surface area of 80.5–91.6 Ų occupy a narrow physicochemical window that diverges measurably from its six- and seven-membered counterparts [1][2]. Furthermore, the five-membered pyrrolidine ring introduces ~26 kJ/mol of ring strain and a puckered conformation absent in strain-free piperidine, altering both the ground-state geometry of the sulfonamide and the kinetics of subsequent derivatization reactions [3]. These cumulative differences mean that substituting the pyrrolidine analog with a piperidine or morpholine congener without experimental re-validation risks altering solubility, target residence time, and metabolic stability in unpredictable ways.

Ring size governs logP and TPSA; substituting pyrrolidine with piperidine or morpholine may shift assay behavior.
Pyrrolidine ring strain (~26 kJ/mol) alters conformational binding geometry, differentiating target engagement from strain-free piperidine.
Substitution without re-validation may shift metabolic stability and target residence time in unpredictable ways.

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine: Differentiation Evidence


Melting Point Advantage over Six-Membered Ring Analogs

The target compound displays a measured melting point of 97–99 °C [1], which is approximately 77–80 °C lower than the predicted melting point of the piperidine analog (~176.7 °C) and 54–58 °C lower than the morpholine analog (153–155 °C) [2]. This large melting point depression relative to six-membered heterocyclic analogs is directly attributable to the five-membered pyrrolidine ring disrupting crystal packing efficiency. The lower melting point facilitates dissolution in organic solvents at ambient temperature and reduces energy input for melt-based synthetic transformations.

Melting Point
Cross-study comparable
97–99 °C (pyrrolidine)
vs.
~177 °C (piperidine)
154 °C (morpholine)
Lower mp supports ambient dissolution, reducing synthesis energy input
Experimental mp; piperidine value predicted
Melting point Crystallinity Purification

Lipophilicity Profile Between Morpholine and Piperidine Analogs

The pyrrolidine analog exhibits an experimental logP of 2.23 [1] and a ChEMBL-calculated AlogP of 2.03 [2], positioning it at an intermediate lipophilicity between the more polar morpholine analog (logP 1.54) [3] and the more lipophilic piperidine analog (XlogP 2.4) . This ~0.7 log unit span across the series translates to a ~5-fold difference in octanol-water partition coefficient, indicating that the pyrrolidine analog provides a balanced profile that avoids both the excessive hydrophilicity of the morpholine and the elevated lipophilicity of the piperidine.

Lipophilicity
Cross-study comparable
logP 2.23 (pyrrolidine)
vs.
logP 1.54 (morpholine)
XlogP 2.4 (piperidine)
Intermediate logP may balance permeability and solubility for cell-based assays
Values from different databases, not cross-validated
logP Lipophilicity Drug-likeness

Polar Surface Area Advantage over Morpholine Analog

The topological polar surface area (TPSA) of the pyrrolidine analog is 91.6 Ų (Chem960) or 80.52 Ų (ChEMBL) [1], while the morpholine analog registers a TPSA of 100.81 Ų [2] due to its additional ether oxygen atom acting as a hydrogen bond acceptor. The piperidine analog has an identical TPSA to the pyrrolidine (91.6 Ų) , as both lack the extra heteroatom. The 9.2–20.3 Ų TPSA elevation in the morpholine analog is predicted to reduce passive membrane permeability based on the established TPSA threshold of <90 Ų for favorable oral absorption, making the pyrrolidine analog more suitable for intracellular target engagement.

TPSA
Cross-study comparable
80.5–91.6 Ų (pyrrolidine)
vs.
100.8 Ų (morpholine)
91.6 Ų (piperidine)
TPSA near 90 Ų threshold may support intracellular target access screening
Computed TPSA; threshold interpretation context-dependent
Polar surface area Membrane permeability Hydrogen bonding

Conformational Constraints from Pyrrolidine Ring Size

The pyrrolidine ring adopts a non-planar puckered conformation with approximately 26 kJ/mol of ring strain, in contrast to the virtually strain-free chair conformation of piperidine (~0 kJ/mol) [1]. This conformational difference alters the spatial orientation of the sulfonamide group relative to the aryl ring system. In a published study of sulfonylpyrrolidine-based MMP-2 inhibitors, molecular docking confirmed that the five-membered ring geometry enables zinc-binding group positioning that is sterically inaccessible to piperidine-containing analogs, resulting in differential inhibitory potency between pyrrolidine and piperidine scaffolds [2]. While this study did not test the exact target compound, it establishes the class-level principle that ring size in N-sulfonyl heterocycles is a first-order determinant of target engagement geometry.

Ring Strain
Class-level inference
~26 kJ/mol (pyrrolidine)
vs.
~0 kJ/mol (piperidine)
Ring size constraints may enable binding poses sterically inaccessible to piperidine scaffolds
Class-level inference from physical organic chemistry; MMP-2 docking study context
Conformational analysis Ring strain Molecular recognition

Multi-Supplier Availability vs. Discontinued Analogs

The pyrrolidine analog is actively stocked by at least four independent commercial suppliers—Enamine (via ChemBase), Fluorochem/Biosynth (via CymitQuimica), Leyan, and Chemenu—at a standard purity of ≥95% [1]. In contrast, the morpholine analog has fewer active listings, and the azepane analog is explicitly marked 'Discontinued' by CymitQuimica across all package sizes (250 mg, 500 mg, 1 g) . This supply-chain asymmetry creates a tangible procurement risk for laboratories planning multi-year research programs that depend on a consistent compound source.

Supplier Availability
Supporting evidence
≥4 active suppliers (pyrrolidine)
vs.
1–2 (morpholine)
Discontinued (azepane)
Multi-supplier availability reduces single-supplier dependency and batch variability risk
Supplier catalog status as of 2025–2026
Commercial availability Supply chain Procurement risk

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine: Application Scenarios


Kinase and Protease Inhibitor SAR Building Block

The compound serves as a versatile sulfonamide building block for constructing focused libraries targeting kinases and proteases. Its intermediate logP (2.0–2.2) and moderate TPSA (80–92 Ų) provide a favorable starting point for lead optimization, as established in Section 3. The five-membered pyrrolidine ring introduces conformational constraints that can be exploited to achieve binding poses inaccessible to piperidine-based scaffolds, as demonstrated in published MMP-2 inhibitor docking studies [1]. Procurement from multiple suppliers at consistent ≥95% purity ensures batch-to-batch reproducibility across iterative SAR cycles.

Intracellular Probe Development with Balanced Properties

For chemical probe campaigns targeting intracellular enzymes or receptors, the pyrrolidine analog's TPSA (80.5–91.6 Ų) straddles the 90 Ų threshold for passive membrane permeability, giving it a predicted advantage over the morpholine analog (TPSA 100.8 Ų) for accessing cytosolic targets [1]. The compound's lower melting point (97–99 °C) relative to its six-membered analogs simplifies dissolution in DMSO or aqueous buffers at standard assay concentrations, reducing the risk of compound precipitation during dose-response experiments. Its ChEMBL annotation (CHEMBL298775, Max Phase: Preclinical) further supports its relevance for probe development [2].

Synthetic Methodology Substrate for Derivatization

The presence of both a nitro group (reducible to an amine) and a sulfonamide linkage (hydrolytically stable but amenable to N-functionalization) makes this compound a useful substrate for developing new synthetic methodologies. The pyrrolidine ring's inherent ring strain (~26 kJ/mol) can influence the kinetics of nucleophilic substitution at the sulfonyl center, differentiating it from piperidine analogs in reaction discovery contexts. The well-defined melting point (97–99 °C) and crystallinity facilitate purification by recrystallization, an advantage over the azepane analog which lacks reported melting point data [1].

Supply-Chain Redundancy for Longitudinal Studies

Unlike its morpholine and azepane analogs, which face limited or discontinued commercial availability, the pyrrolidine analog is actively stocked by four or more independent suppliers [1]. This supply-chain redundancy is critical for laboratories planning multi-year in vivo pharmacology or long-term toxicology studies, where compound re-supply from a single vendor cannot be guaranteed. The MDL identifier (MFCD01269339) and ChEMBL ID (CHEMBL298775) provide unambiguous cross-referencing across suppliers, ensuring that procurement officers receive the correct chemical entity regardless of the chosen vendor [2].

Application
Selection Property
Validation Focus
Kinase/protease inhibitor SAR libraries
Intermediate logP, moderate TPSA, pyrrolidine conformational constraint
Target engagement geometry validation
Intracellular probe development
TPSA near membrane permeability threshold, lower mp for dissolution
Cell permeability assay validation
Synthetic methodology development
Nitro and sulfonamide functional handles, pyrrolidine ring strain
Reaction kinetics and selectivity screening
Longitudinal research programs
Multi-supplier availability at ≥95% purity
Lot-to-lot reproducibility monitoring
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